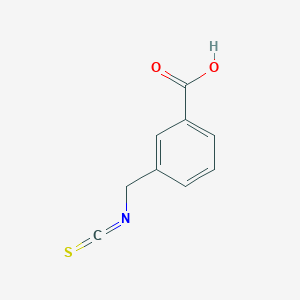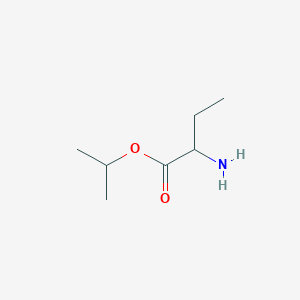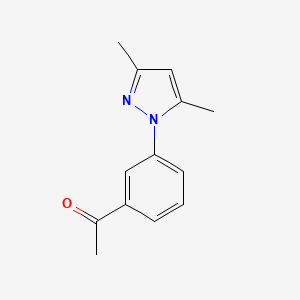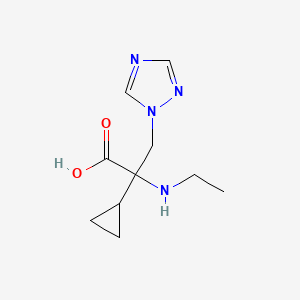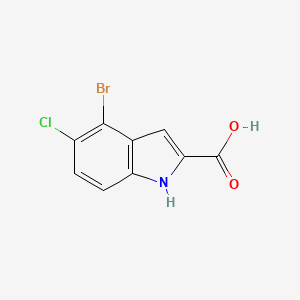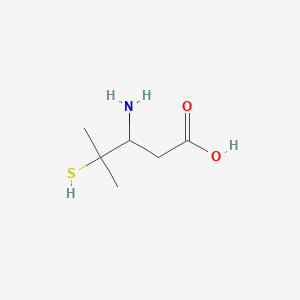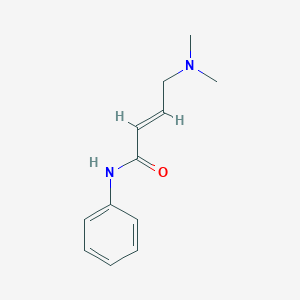
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a chemical compound with a molecular formula of C₉H₁₅N₃O₂ It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.
Introduction of the Propanoate Group: The propanoate group can be introduced through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.
Methylation and Amination: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties.
1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A compound with a similar structure but lacking the methylamino group.
Uniqueness
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the presence of both the methylamino and triazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
ethyl 2-methyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-4-15-8(14)9(2,10-3)5-13-7-11-6-12-13/h6-7,10H,4-5H2,1-3H3 |
InChIキー |
QLLYACBPHQXGIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CN1C=NC=N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


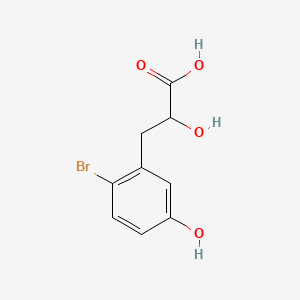

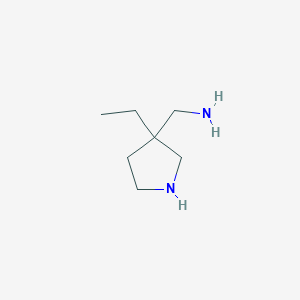
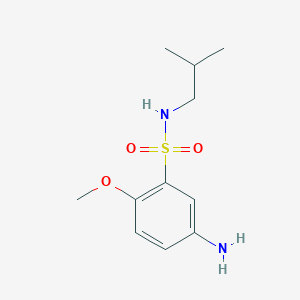

![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
